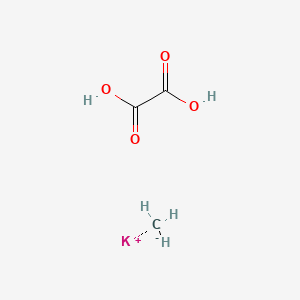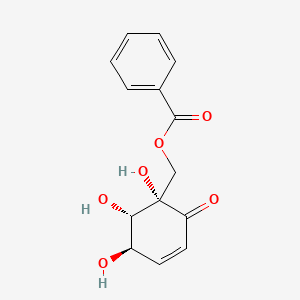
CID 13783509
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dibutoxysilane is an organosilicon compound with the molecular formula C(8)H({20})O(_2)Si. It is a colorless liquid that is used in various chemical processes and industrial applications. The compound is known for its ability to form strong bonds with both organic and inorganic materials, making it a valuable intermediate in the synthesis of other organosilicon compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
Dibutoxysilane can be synthesized through several methods. One common approach involves the reaction of silicon tetrachloride with butanol in the presence of a base such as sodium butoxide. The reaction proceeds as follows:
[ \text{SiCl}_4 + 4 \text{C}_4\text{H}_9\text{OH} \rightarrow \text{Si(OC}_4\text{H}_9)_4 + 4 \text{HCl} ]
This reaction typically requires an inert atmosphere and controlled temperature conditions to ensure high yield and purity of the product .
Industrial Production Methods
In industrial settings, dibutoxysilane is often produced using continuous flow reactors that allow for precise control over reaction parameters. This method enhances the efficiency and scalability of the production process. The use of catalysts and optimized reaction conditions further improves the yield and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Dibutoxysilane undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form silanols and butanol.
Oxidation: Can be oxidized to form siloxanes.
Substitution: Reacts with halides to form different organosilicon compounds.
Common Reagents and Conditions
Hydrolysis: Typically carried out in the presence of an acid or base catalyst.
Oxidation: Requires oxidizing agents such as hydrogen peroxide or ozone.
Substitution: Often involves halogenated reagents like chlorine or bromine.
Major Products
Hydrolysis: Produces silanols and butanol.
Oxidation: Forms siloxanes.
Substitution: Yields various organosilicon derivatives.
Scientific Research Applications
Dibutoxysilane has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Industry: Utilized in the production of coatings, adhesives, and sealants
Mechanism of Action
The mechanism of action of dibutoxysilane involves its ability to form strong covalent bonds with both organic and inorganic substrates. This property is attributed to the presence of silicon-oxygen bonds, which provide stability and reactivity. The compound can interact with various molecular targets, including proteins and nucleic acids, through silanization reactions. These interactions can modify the physical and chemical properties of the target molecules, enhancing their performance in various applications .
Comparison with Similar Compounds
Similar Compounds
- Dimethoxysilane
- Diethoxysilane
- Trimethoxysilane
- Triethoxysilane
Uniqueness
Dibutoxysilane is unique due to its longer alkyl chains compared to other similar compounds like dimethoxysilane and diethoxysilane. This structural difference imparts distinct physical and chemical properties, such as increased hydrophobicity and lower volatility. These characteristics make dibutoxysilane particularly suitable for applications requiring enhanced stability and reduced reactivity .
Properties
Molecular Formula |
C8H18O2Si |
|---|---|
Molecular Weight |
174.31 g/mol |
InChI |
InChI=1S/C8H18O2Si/c1-3-5-7-9-11-10-8-6-4-2/h3-8H2,1-2H3 |
InChI Key |
XFKLYIHJJUAARY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCO[Si]OCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)
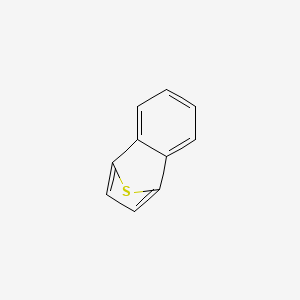
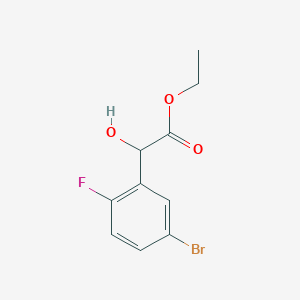
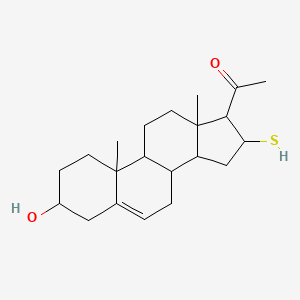
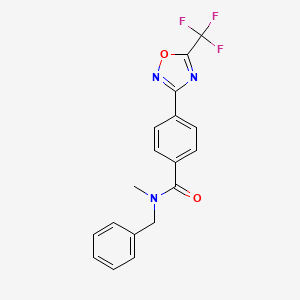
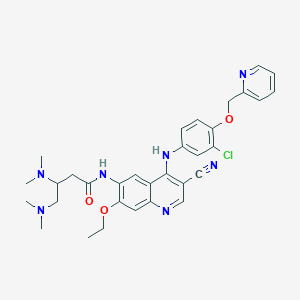
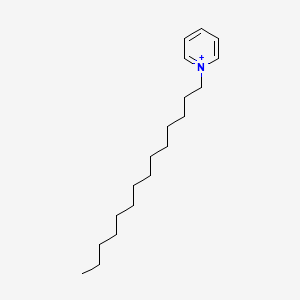
![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)
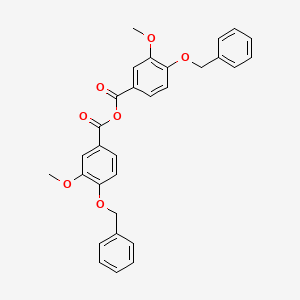
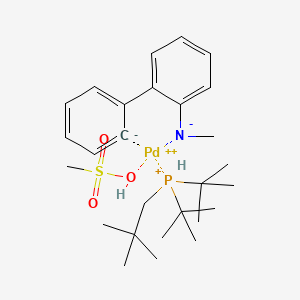
![(1R,4E,8E,11S,19R)-15,17-dihydroxy-4,7,7,11-tetramethyl-19-phenyl-12-oxatricyclo[9.8.0.013,18]nonadeca-4,8,13,15,17-pentaene-14,16-dicarbaldehyde](/img/structure/B14754736.png)
